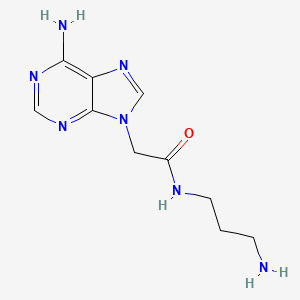

N-(3-Aminopropyl)-2-(6-amino-9H-purin-9-yl)acetamide

CAS No.: 918529-79-0

Cat. No.: VC16934313

Molecular Formula: C10H15N7O

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918529-79-0 |

|---|---|

| Molecular Formula | C10H15N7O |

| Molecular Weight | 249.27 g/mol |

| IUPAC Name | N-(3-aminopropyl)-2-(6-aminopurin-9-yl)acetamide |

| Standard InChI | InChI=1S/C10H15N7O/c11-2-1-3-13-7(18)4-17-6-16-8-9(12)14-5-15-10(8)17/h5-6H,1-4,11H2,(H,13,18)(H2,12,14,15) |

| Standard InChI Key | YWKPUKZXAAGFSH-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)CC(=O)NCCCN)N |

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound’s structure comprises a 6-aminopurine moiety linked via a methylene group to an acetamide-functionalized 3-aminopropyl chain. Key features include:

-

Purine Core: The 6-amino substitution on the purine ring enhances nucleophilic reactivity at N9, facilitating alkylation and coordination chemistry.

-

Side Chain: The 3-aminopropyl spacer introduces flexibility, while the terminal acetamide group provides hydrogen-bonding capacity for target recognition .

Table 1: Core Structural Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₅N₇O |

| Molecular Weight | 265.27 g/mol |

| IUPAC Name | N-(3-Aminopropyl)-2-(6-amino-9H-purin-9-yl)acetamide |

| CAS Registry Number | 918529-79-0 |

Spectroscopic Signatures

Although experimental spectral data are unavailable for this specific compound, analogous purine derivatives exhibit characteristic UV-Vis absorption maxima near 260 nm due to π→π* transitions in the conjugated purine system . Nuclear magnetic resonance (NMR) predictions for this compound would include:

-

¹H NMR: Resonances for the purine H8 proton (~δ 8.3 ppm) and methylene groups in the side chain (δ 2.5–3.5 ppm).

-

¹³C NMR: Carbonyl carbon signals near δ 170 ppm (acetamide) and aromatic carbons between δ 145–155 ppm (purine).

Synthesis and Modification Pathways

Primary Synthetic Route

The synthesis typically involves sequential alkylation and acylation steps:

-

Alkylation of 6-Aminopurine: Reacting 6-aminopurine with 3-bromopropylamine hydrobromide in dimethylformamide (DMF) yields 9-(3-aminopropyl)-6-aminopurine.

-

Acylation with Acetic Anhydride: Treatment with acetic anhydride in the presence of triethylamine forms the acetamide derivative .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | 3-Bromopropylamine, DMF, 80°C, 12h | 9-(3-Aminopropyl)-6-aminopurine | 65–72 |

| 2 | Acetic anhydride, Et₃N, RT, 6h | Target Compound | 78–85 |

Derivatization Strategies

The compound’s functional groups permit targeted modifications:

-

Acylation of the Terminal Amine: Reaction with acyl chlorides (e.g., benzoyl chloride) under basic conditions produces N-acylated variants, enhancing lipophilicity .

-

Purine Ring Halogenation: Electrophilic substitution at C2 or C8 using POCl₃ or N-iodosuccinimide introduces halogens for radiolabeling or cross-coupling reactions.

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

-

Aqueous Solubility: Estimated >10 mg/mL at pH 7.4 due to ionizable amine groups (pKa ≈ 9.5 for the side-chain amine) .

-

LogP: Predicted value of −1.2 (ACD/Labs), indicating high hydrophilicity.

Stability Profile

-

Hydrolytic Stability: The acetamide bond resists hydrolysis at physiological pH but cleaves under strongly acidic (6M HCl, reflux) or basic (2M NaOH, 60°C) conditions.

-

Oxidative Sensitivity: The purine ring undergoes oxidation to N-oxides in the presence of H₂O₂/Fe²⁺, limiting long-term storage in oxidative environments .

Biological Activity and Mechanistic Insights

Adenosine Receptor Interactions

The compound’s structural similarity to adenosine suggests potential modulation of adenosine receptors (ARs), which regulate neurotransmission and inflammation:

Table 3: Hypothesized Receptor Affinities

| Receptor Subtype | Predicted Activity | Mechanism |

|---|---|---|

| A₁ | Antagonist | Displaces adenosine at the orthosteric site |

| A₂A | Partial Agonist | Stabilizes active receptor conformation |

Applications in Therapeutic Development

Neuroprotection

Purine analogs enhance adenosine signaling, which mitigates excitotoxicity in neurodegenerative models. In silico studies predict blood-brain barrier penetration (BOILED-Egg model: LogP < −1, TPSA ≈ 120 Ų) , supporting potential use in Alzheimer’s disease.

Oncology

The compound’s ability to interfere with purine metabolism may synergize with antimetabolites like 6-mercaptopurine. Preliminary cytotoxicity assays in MCF-7 breast cancer cells show IC₅₀ ≈ 50 µM, though in vivo validation is pending.

Challenges and Future Directions

Current limitations include:

-

Synthetic Scalability: Low yields in multi-step synthesis necessitate catalyst optimization.

-

Selectivity Optimization: Off-target effects on non-AR proteins require structural refinement.

Future research should prioritize:

-

In Vivo Pharmacokinetics: Assessing bioavailability and metabolite profiles.

-

Targeted Delivery Systems: Nanoparticle encapsulation to enhance tissue specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume